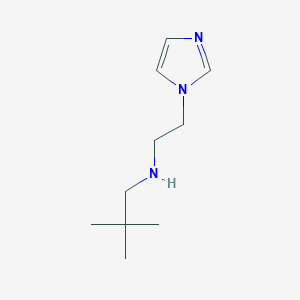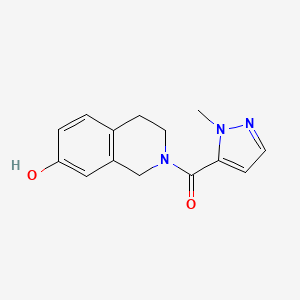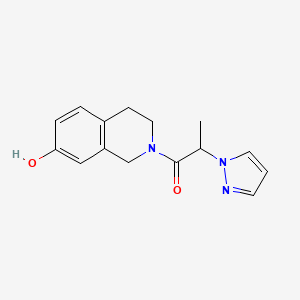![molecular formula C12H17N3O3 B7587768 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid, also known as PPA, is a chemical compound that has been the focus of scientific research due to its potential for use in the pharmaceutical industry. PPA has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Scientific Research Applications
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been found to have potential applications in the pharmaceutical industry. It has been studied for its ability to inhibit the growth of cancer cells, as well as its potential as an anti-inflammatory agent. 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has also been found to have antimicrobial properties, and has been studied for its potential as an antibiotic.
Mechanism of Action
The mechanism of action of 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA. This results in the inhibition of cell growth, which may explain its potential as an anti-cancer agent. 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has also been found to inhibit the activity of enzymes involved in the inflammatory response, which may explain its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and has been shown to have anti-inflammatory effects in animal models. 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has also been found to have antimicrobial properties, and has been shown to be effective against a variety of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be produced in large quantities. 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid is also stable under a variety of conditions, and can be stored for extended periods of time. However, 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has some limitations for use in lab experiments. It is not soluble in water, which can make it difficult to work with. 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid. One area of research could focus on the development of new synthesis methods that improve the purity and yield of 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid. Another area of research could focus on the development of new applications for 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid in the pharmaceutical industry. Additionally, further studies could be conducted to better understand the mechanism of action of 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid, and to identify potential side effects or limitations of its use. Overall, 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has shown promising potential as a chemical compound with a variety of potential applications in the pharmaceutical industry, and further research is needed to fully explore its potential.
Synthesis Methods
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid can be synthesized through a multistep process. The first step involves the reaction of pyrrolidine with 2-pyrazolecarboxylic acid to produce 1-(2-pyrazolyl)pyrrolidine. The second step involves the reaction of the resulting compound with 2-bromoacetic acid to produce 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid. The purity of the final product can be improved through recrystallization.
properties
IUPAC Name |
2-[1-(2-pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-9(15-7-3-5-13-15)12(18)14-6-2-4-10(14)8-11(16)17/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUDWTGREAVPQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1CC(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)



![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(2-Imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587771.png)
![2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)

![2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)